molecular formula C10H10N2O B1602747 2-(Quinoxalin-6-YL)ethanol CAS No. 473895-88-4

2-(Quinoxalin-6-YL)ethanol

Cat. No.: B1602747
CAS No.: 473895-88-4
M. Wt: 174.2 g/mol
InChI Key: PSFSSWHTWIUCMW-UHFFFAOYSA-N
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Description

2-(Quinoxalin-6-YL)ethanol is a chemical compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds that have a fused benzene and pyrazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinoxalin-6-YL)ethanol typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone, followed by reduction. One common method is the reaction of 1,2-phenylenediamine with glyoxal in the presence of an acid catalyst to form quinoxaline, which is then subjected to reduction using sodium borohydride to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Quinoxalin-6-YL)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding quinoxaline carboxylic acid.

    Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed

Scientific Research Applications

2-(Quinoxalin-6-YL)ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Quinoxalin-6-YL)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or interfere with the replication of pathogens. For example, its antimicrobial activity may be due to the disruption of bacterial cell wall synthesis or inhibition of essential enzymes. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a similar structure but without the ethanol group.

    Quinazoline: Another nitrogen-containing heterocyclic compound with a similar fused ring structure.

    Cinnoline: A nitrogen-containing heterocyclic compound with a different ring fusion pattern.

Uniqueness

2-(Quinoxalin-6-YL)ethanol is unique due to the presence of the ethanol group, which can enhance its solubility and reactivity compared to its parent compound, quinoxaline. This functional group also allows for further chemical modifications, making it a versatile intermediate for the synthesis of various derivatives with potential biological activities .

Properties

IUPAC Name

2-quinoxalin-6-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-6-3-8-1-2-9-10(7-8)12-5-4-11-9/h1-2,4-5,7,13H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFSSWHTWIUCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594934
Record name 2-(Quinoxalin-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473895-88-4
Record name 6-Quinoxalineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473895-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Quinoxalin-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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